molecular formula C8H12AsNO3 B12806858 (4-Dimethylaminophenyl)arsonic acid CAS No. 91484-30-9

(4-Dimethylaminophenyl)arsonic acid

Cat. No.: B12806858
CAS No.: 91484-30-9
M. Wt: 245.11 g/mol
InChI Key: LPDVLRXMXBPGTC-UHFFFAOYSA-N
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Description

(4-Dimethylaminophenyl)arsonic acid is an organoarsenic compound with the chemical formula C8H10AsNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminophenyl)arsonic acid typically involves the reaction of dimethylaminobenzene with arsenic acid. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_6\text{H}_4(\text{N(CH}_3)_2)\text{AsO}_3\text{H}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (4-Dimethylaminophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine derivatives.

Scientific Research Applications

(4-Dimethylaminophenyl)arsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Dimethylaminophenyl)arsonic acid involves its interaction with molecular targets and pathways in biological systems. The arsonic acid group can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    Arsanilic acid: Similar structure but with an amino group instead of a dimethylamino group.

    Phenylarsonic acid: Lacks the dimethylamino substitution.

    Methylarsonic acid: Contains a methyl group instead of a phenyl group.

Uniqueness: (4-Dimethylaminophenyl)arsonic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

91484-30-9

Molecular Formula

C8H12AsNO3

Molecular Weight

245.11 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]arsonic acid

InChI

InChI=1S/C8H12AsNO3/c1-10(2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

LPDVLRXMXBPGTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

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